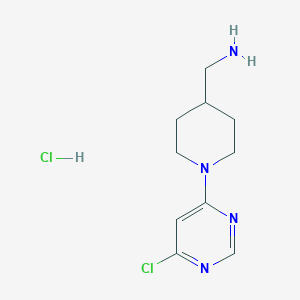

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

Description

“(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride” is a small-molecule compound featuring a piperidine ring linked to a 6-chloropyrimidine moiety, with a methanamine substituent at the piperidin-4-yl position. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

Molecular Formula |

C10H16Cl2N4 |

|---|---|

Molecular Weight |

263.16 g/mol |

IUPAC Name |

[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C10H15ClN4.ClH/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15;/h5,7-8H,1-4,6,12H2;1H |

InChI Key |

CAHWGZKDNFAXHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C2=CC(=NC=N2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Chloropyrimidine Moiety: This step involves the substitution of a hydrogen atom on the piperidine ring with a chloropyrimidine group. This can be achieved through nucleophilic substitution reactions.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of piperidinyl-pyrimidine derivatives. Key structural analogues include:

*Calculated based on standard atomic weights.

Physicochemical Properties

- Electron Effects: The 6-chloro substituent in the target compound creates an electron-deficient pyrimidine ring, favoring interactions with nucleophilic residues in biological targets.

- Lipophilicity : Methylsulfanyl and chlorobenzyl substituents (e.g., ) increase logP values, enhancing membrane permeability but possibly reducing aqueous solubility. The sulfonyl group in significantly raises polarity, favoring solubility in polar solvents.

Pharmacological Implications

- Receptor Binding : Chloropyrimidines are common in kinase inhibitors due to their ability to occupy hydrophobic pockets. The target compound’s 6-Cl group may mimic ATP’s adenine in kinase binding, whereas methylsulfanyl or methoxy groups () might disrupt such interactions.

- The hydrochloride salt form (common across analogues) mitigates volatility but requires careful handling to avoid respiratory irritation .

Q & A

Synthesis and Characterization

Basic Question : What are the standard synthetic routes for preparing (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride, and how is purity ensured? Methodological Answer : The synthesis typically involves nucleophilic substitution between 6-chloropyrimidine derivatives and piperidin-4-ylmethanamine precursors. Key reagents include 4-amino-piperidine derivatives and chloropyrimidines, with reactions often catalyzed by bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or acetonitrile) under controlled temperatures (60–100°C) . Post-synthesis, purification via recrystallization or column chromatography is critical. Purity is confirmed using HPLC (>95% purity threshold) and structural validation via ¹H/¹³C NMR (e.g., characteristic peaks for piperidine CH₂ groups at δ 2.5–3.5 ppm and pyrimidine protons at δ 8.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Question : How can reaction conditions be optimized to minimize by-products like N-alkylation isomers or unreacted intermediates? Methodological Answer : By-products arise from competing alkylation pathways or incomplete substitution. Optimization strategies include:

- Temperature modulation : Lower temperatures (40–60°C) reduce side reactions but may slow kinetics; microwave-assisted synthesis can enhance efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity of the amine group.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Pd-based catalysts may enhance regioselectivity .

- In-line monitoring : Use LC-MS or FTIR to track reaction progress and identify intermediates .

Biological Activity Profiling

Basic Question : What in vitro assays are commonly used to evaluate the biological activity of this compound? Methodological Answer :

- Enzyme inhibition assays : For kinase or receptor targets, use fluorescence-based (e.g., ADP-Glo™ kinase assay) or radiometric methods (³H/¹⁴C-labeled substrates) .

- Cell viability assays : MTТ or resazurin-based assays to assess cytotoxicity in cancer cell lines (e.g., HeLa or HEK293) .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Question : How can contradictory results in reported IC₅₀ values across studies be resolved? Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, ATP concentration in kinase assays) or cell line variability. To resolve:

- Standardize protocols : Follow guidelines like the FDA Bioanalytical Method Validation .

- Cross-validate with orthogonal assays : Compare SPR data with cellular activity results.

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding modes and identify critical residues affecting potency .

Stability and Degradation

Basic Question : What storage conditions are recommended to maintain compound stability? Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the chloropyrimidine moiety or amine oxidation. Lyophilized forms show greater stability than solutions .

Advanced Question : How can degradation pathways (e.g., hydrolytic cleavage of the chloropyrimidine ring) be systematically studied? Methodological Answer :

- Forced degradation studies : Expose the compound to stress conditions (e.g., 0.1N HCl/NaOH, 40°C/75% RH) and analyze degradation products via LC-QTOF-MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions.

- Mechanistic studies : Isotope labeling (²H/¹⁸O) or computational DFT calculations to identify reaction intermediates .

Physicochemical Properties

Basic Question : How are logP and solubility profiles determined for this compound? Methodological Answer :

- logP : Measure via shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .

- Solubility : Use nephelometry or UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4) .

Advanced Question : What computational tools predict bioavailability-related properties (e.g., BBB permeability)? Methodological Answer :

- In silico models : SwissADME or Molinspiration to estimate blood-brain barrier (BBB) penetration (e.g., topological polar surface area <90 Ų favors CNS uptake).

- MD simulations : All-atom molecular dynamics (e.g., GROMACS ) to study membrane permeation .

Data Contradiction Analysis

Basic Question : How should researchers address inconsistencies in reported NMR spectra (e.g., shifting proton signals)? Methodological Answer :

- Solvent effects : Confirm solvent used (DMSO-d₆ vs. CDCl₃) and pH, as protonation states alter chemical shifts.

- Paramagnetic impurities : Use chelating agents (EDTA) to remove trace metals .

Advanced Question : What statistical approaches reconcile conflicting bioactivity data across studies? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.